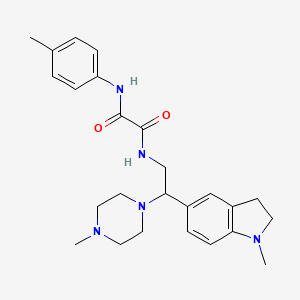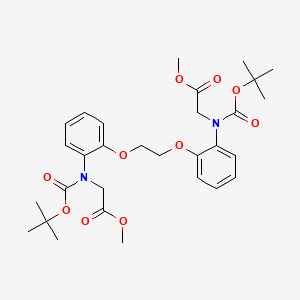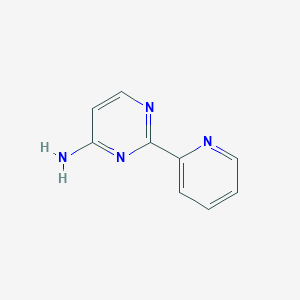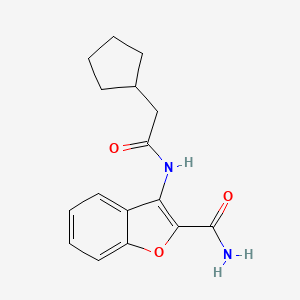
1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H18N6O2 and its molecular weight is 290.327. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Evaluation of Derivatives : Research focused on synthesizing and evaluating the biological activities of various 6-oxo-1,6-dihydropyridazine derivatives, including their potential as kinase inhibitors and for their antitumor activities. For example, novel 4-phenoxypyridine derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moieties have been synthesized and evaluated for their inhibitory activities against c-Met kinase and cytotoxic activities against cancer cell lines (Ju Liu et al., 2020). This suggests the chemical scaffold's potential in cancer research and therapy.
Chemical Synthesis and Characterization : The chemical synthesis of related compounds often involves complex reactions to introduce various functional groups that could influence biological activity. Studies like the synthesis of novel triazole derivatives based on 4-methyl-chromene-2-one show the chemical versatility and potential for creating a wide range of biologically active molecules (E. Mottaghinejad & Shabnam Alibakhshi, 2018).
Biophysical Studies : Compounds featuring triazole and other heterocyclic moieties have been designed and synthesized for biophysical studies, including interactions with proteins such as serum albumins. This research avenue could suggest the role of such compounds in drug delivery systems and pharmacokinetics (Sandip Paul et al., 2019).
Antimicrobial and Antitumor Applications
Antimicrobial Activity : The search for new antimicrobial agents has led to the synthesis and biological evaluation of triazole derivatives, where compounds like 1,2,4-triazole-thiol derivatives have been investigated for their antimicrobial properties. This highlights the ongoing interest in developing new compounds to address antibiotic resistance (Esra Düğdü et al., 2014).
Antitumor Activity : The cytotoxicity evaluation of novel thiazoles, thiadiazoles, and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones incorporating a triazole moiety against various cancer cell lines is a critical area of research. Compounds have shown promising activity against human hepatocellular carcinoma and breast carcinoma cell lines, indicating the potential therapeutic applications of these molecules (S. M. Gomha et al., 2015).
Propriétés
IUPAC Name |
1-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-9(2)11(8-19-14-6-7-15-19)16-13(21)10-4-5-12(20)18(3)17-10/h4-7,9,11H,8H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBFTHBJXWPVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



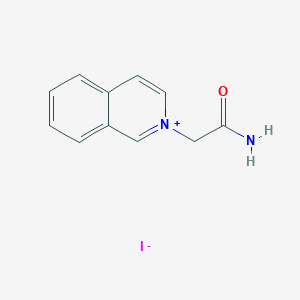
![3-[3-({2-[(4-Ethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2634854.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2634855.png)
![N-[3-[4-[(4-Methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2634856.png)
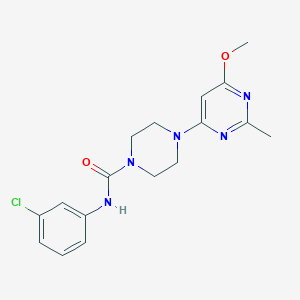
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate](/img/structure/B2634858.png)
